1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-methyl-4-(4-methylbenzyl)pyrrolidine-2,5-dione
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Overview
Description
1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-methyl-4-(4-methylbenzyl)pyrrolidine-2,5-dione is an organic compound with a complex structure It is characterized by the presence of a pyrrolidine-2,5-dione core, substituted with a 3,4-dimethoxyphenyl group, a 4-methylbenzyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-methyl-4-(4-methylbenzyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxyphenylacetic acid, 4-methylbenzylamine, and methylamine. The synthesis may proceed through the formation of intermediate compounds, such as amides or imines, followed by cyclization and functional group modifications. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors, automated synthesis, and advanced purification methods like chromatography and crystallization are employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-methyl-4-(4-methylbenzyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic rings or the pyrrolidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-methyl-4-(4-methylbenzyl)pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-methyl-4-(4-methylbenzyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-methylphenyl)piperazine
- (2R,3R)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-trimethylsilanyloxy-pyrrolidine-2,5-dione
- (1,2-BIS-(3,4-DIMETHOXY-PHENYL)-ETHYLIDENE)-(1,2,4)TRIAZOL-4-YL-AMINE
Uniqueness
1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-methyl-4-(4-methylbenzyl)pyrrolidine-2,5-dione is unique due to its specific substitution pattern and the presence of both a pyrrolidine-2,5-dione core and aromatic groups
Properties
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-4-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-15-5-7-17(8-6-15)13-19-16(2)22(25)24(23(19)26)12-11-18-9-10-20(27-3)21(14-18)28-4/h5-10,14,16,19H,11-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYCNIXKQBSFDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)N(C1=O)CCC2=CC(=C(C=C2)OC)OC)CC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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